methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate
Description
Methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate is a polycyclic heteroaromatic compound featuring a chromeno-tetrazolo-pyrimidine core fused with a pyridine ring and a methyl benzoate substituent. The tetrazolo[1,5-a]pyrimidine moiety distinguishes it from other chromeno-pyrimidine derivatives, as the tetrazole ring introduces unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-(11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O3/c1-32-23(31)15-10-8-14(9-11-15)22-19-20(17-6-2-3-7-18(17)33-22)26-24-27-28-29-30(24)21(19)16-5-4-12-25-13-16/h2-13,21-22H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIAYEKPUPWIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer.
Mode of Action
Compounds with similar structures have been shown to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding can inhibit the activity of the target protein, leading to a disruption in the signal transduction cascades they regulate.
Biochemical Pathways
For instance, they can disrupt signal transduction cascades, leading to a decrease in the proliferation of cancer cells and an increase in programmed cell death or apoptosis.
Result of Action
Similar compounds have been shown to have significant anti-angiogenic and dna cleavage activities. Anti-angiogenic activity can prevent the formation of new blood vessels, thereby inhibiting the growth of tumors. DNA cleavage can lead to the disruption of DNA replication, further inhibiting the proliferation of cancer cells.
Biological Activity
Methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to a class of heterocycles that combine chromeno and tetrazolo-pyrimidine moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Chromeno Ring : This is achieved through a condensation reaction between a phenolic derivative and an aldehyde under acidic or basic conditions.
- Introduction of the Tetrazole Ring : The chromeno intermediate undergoes cyclization with an azide compound to form the tetrazole ring, often facilitated by catalysts like copper(I) iodide and bases such as triethylamine .
Anticancer Properties
Research indicates that derivatives of the chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activities. For instance, compounds within this class have shown promising results against various cancer cell lines:
- Cytotoxicity Studies : A study reported IC50 values for related compounds in the range of 2.70 µM to 17.4 µM against liver carcinoma (HEPG2) cells, indicating potent activity for certain derivatives .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 7c | 2.70 | Liver Carcinoma |
| 23g | 3.50 | Liver Carcinoma |
| 18a | 4.90 | Liver Carcinoma |
| 12a | 8.20 | Liver Carcinoma |
| 23c | 17.40 | Liver Carcinoma |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Tetrazolo[1,5-a]pyrimidines have been shown to inhibit various bacterial strains and exhibit antifungal activity. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound has been studied for:
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers in vitro.
- Antioxidant Activity : The presence of multiple heteroatoms contributes to their ability to scavenge free radicals and reduce oxidative stress.
- Hepatitis B Virus Inhibition : Some derivatives have demonstrated efficacy in inhibiting viral replication in laboratory settings .
Case Studies and Research Findings
A notable study highlighted the synthesis of several derivatives based on the tetrazolo-pyrimidine framework and their biological evaluations:
- Study on Anticancer Activity : In vitro tests revealed that certain derivatives significantly inhibited cell proliferation in various cancer types.
- Multicomponent Synthesis : Research indicated that using multicomponent reactions could enhance the yield and efficiency of synthesizing these biologically active compounds .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that derivatives of this compound exhibit promising antiviral activity. For instance, research has shown effective inhibition against various viral strains, suggesting its potential as an antiviral agent. The structure-based design approaches have led to the identification of compounds with favorable drug-like profiles and effective antiviral efficacy .
Anticancer Activity
Methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and pancreatic cancer (BxPC-3). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Case Study: Antiviral Efficacy
A recent study explored the antiviral efficacy of this compound against influenza virus strains. The results indicated significant reductions in viral load in treated cells compared to controls, suggesting that this compound could be developed into a novel antiviral therapy .
Case Study: Anticancer Research
In another study focusing on its anticancer properties, researchers synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines. The most promising candidates exhibited IC50 values in the nanomolar range and showed selective toxicity towards cancer cells while sparing normal cells . These findings highlight the potential for developing targeted therapies using this compound.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution (SnAr) and electrophilic substitution due to its heterocyclic structure:
-
SnAr reactions occur at positions adjacent to electron-withdrawing groups (e.g., tetrazole rings), facilitated by basic conditions .
-
Electrophilic substitution may target activated aromatic positions (e.g., pyridine rings) under acidic conditions.
Cycloaddition Reactions
The compound can participate in azide-alkyne cycloaddition (CuAAC) :
-
Copper(I)-mediated reactions with alkynes to form 1,2,3-triazole derivatives, expanding its utility in medicinal chemistry .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| CuAAC | Alkynes, Cu(I) catalysts | DMF, room temperature | Triazolo-substituted derivatives with enhanced biological activity |
Stability and Hydrolysis
-
Stability : Resistant to standard laboratory conditions but sensitive to strong acids/bases due to nitrogen heterocycles.
-
Hydrolysis : Partial degradation may occur in basic media, producing fragmented products .
| Condition | Outcome |
|---|---|
| Strong acids/bases | Structural degradation |
| Basic medium (e.g., SnAr) | Partial hydrolysis |
Key Research Findings
-
Synthetic versatility : The compound’s synthesis benefits from MCRs, enabling efficient heterocyclic assembly .
-
Reactivity profile : SnAr and cycloaddition reactions highlight its utility in functionalization .
-
Medicinal potential : Structural features suggest applications in diverse therapeutic areas.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related chromeno-pyrimidine derivatives, focusing on core modifications, substituent effects, and available synthetic or pharmacological data.
Core Heterocyclic Modifications
Chromeno-Tetrazolo-Pyrimidine vs. Chromeno-Triazolo-Pyrimidine
- Target Compound: The tetrazolo[1,5-a]pyrimidine ring system contains a five-membered tetrazole ring fused to the pyrimidine.
- Triazolo Analogs: Compounds such as 7-(4-methoxyphenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine () and 7-(4-bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine () feature a triazolo ring instead. The triazolo group offers different hydrogen-bonding capabilities and electronic effects, which may alter receptor affinity compared to the tetrazolo variant .
Chromeno-Pyrido-Pyrimidinone Derivatives
- describes 4-ethoxychromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one, where the tetrazolo/triazolo ring is replaced with a pyrido ring.
Substituent Effects
Aromatic Substituents
- Target Compound : The pyridin-3-yl group at position 7 introduces a basic nitrogen atom, which may enhance solubility in acidic environments. The methyl benzoate at position 4 contributes moderate lipophilicity, balancing bioavailability .
- Methoxy groups (e.g., in and ) act as electron-donating groups, altering electronic density and reactivity .
Functional Group Diversity
- The dimethylaniline group in 4-(7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N,N-dimethylaniline () provides strong electron-donating effects, contrasting with the methyl benzoate’s ester functionality in the target compound. This difference could influence metabolic stability, as ester groups are prone to hydrolysis .
Pharmacological Implications
- Antimicrobial Activity : While direct data for the target compound is unavailable, reports that pyridine- and quinazoline-containing analogs exhibit antimicrobial activity. The pyridin-3-yl group in the target may similarly engage in hydrogen bonding with microbial enzymes .
- Structural Stability : The tetrazolo ring’s rigidity (cf. triazolo or pyrido systems) may confer resistance to metabolic degradation, a hypothesis supported by the thermal stability of tetrazolo-containing pharmaceuticals .
Tabulated Comparison of Key Compounds
Q & A
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
- Cytotoxicity : Test in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays (48–72 h incubation) .
- Selectivity : Compare IC₅₀ values with normal cell lines (e.g., HEK293) to assess therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
